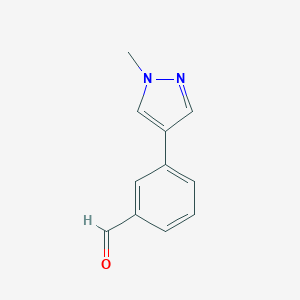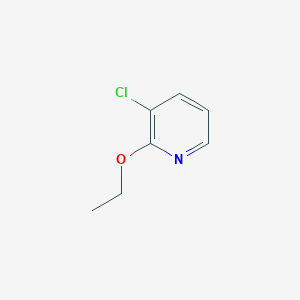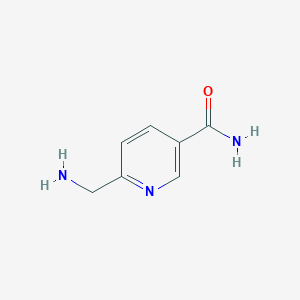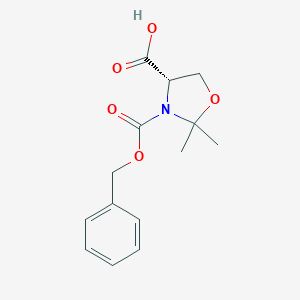
3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde
Overview
Description
3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is a chemical compound with the molecular weight of 186.21 . It’s also known as 3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde hydrochloride .
Molecular Structure Analysis
The InChI code for 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is1S/C11H10N2O/c1-13-7-11(6-12-13)10-4-2-3-9(5-10)8-14/h2-8H,1H3 . Physical And Chemical Properties Analysis
3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is a powder that is stored at room temperature .Scientific Research Applications
Synthesis of Derivatives
This compound is used in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives . The process involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .
Antioxidant Activity
The synthesized derivatives have shown good radical scavenging activity . Some of them are even more active than ascorbic acid, which is used as a standard .
Anticancer Activity
Several derivatives have proven to be cytotoxic in the RKO cell line . For instance, compound 3i has exhibited an IC50 of 9.9±1.1 μM against RKO cells .
Use in Nanocatalysts
The compound is used in the preparation of a magnetically separable nanocatalyst . This nanocatalyst has been used for the solvent-free preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .
Biological Properties
Pyrazole derivatives, including those containing this compound, have been associated with diverse biological activities . These include antibacterial, anti-inflammatory, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Cytotoxic Activity
Derivatives with electron-donating and electron-withdrawing groups have shown potential cytotoxic activity . For example, derivatives with R1 = OMe and R3 = NO2, and R3 = CF3 have exhibited more potential cytotoxic activity compared to the standard .
Antimicrobial Agents
In silico molecular docking studies have suggested the potential use of this compound in the development of antimicrobial agents .
Drug Development
Pyrazoles and their derivatives, including this compound, play an important role in drug development due to their wide variety of therapeutic and pharmacological properties . Several drugs currently on the market have the pyrazole ring as the key structural motif .
Safety And Hazards
properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-7-11(6-12-13)10-4-2-3-9(5-10)8-14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMVYZMDDGBVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443018 | |
| Record name | 3-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde | |
CAS RN |
179055-93-7 | |
| Record name | 3-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B70325.png)
![Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate](/img/structure/B70330.png)


![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B70335.png)





